molecular formula C19H24O7 B13394414 (1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione

(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione

Cat. No.: B13394414
M. Wt: 364.4 g/mol
InChI Key: AEGWYWSJGKOLGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nagilactone B can be synthesized through various routes. One common method involves the oxidation of lead tetraacetate in benzene under UV irradiation, which proceeds through allylic oxidation by lead tetraacetate. The resulting allyl cation is trapped by the carboxylic acid group to form the D-ring lactone moiety .

Industrial Production Methods: Industrial production of Nagilactone B typically involves the extraction from the seeds of Podocarpus nagi using comprehensive chromatographic methods. This process yields several podolactones, including Nagilactone B, which are then purified and characterized using NMR and HRESIMS data .

Chemical Reactions Analysis

Types of Reactions: Nagilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with lead tetraacetate results in the formation of the D-ring lactone moiety .

Common Reagents and Conditions:

Major Products: The major product formed from the oxidation of Nagilactone B is the D-ring lactone moiety .

Mechanism of Action

Nagilactone B exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

. These compounds share a similar tetracyclic structure but differ in their specific functional groups and biological activities. For example:

Nagilactone B is unique due to its combination of anti-tumor, anti-inflammatory, and anti-fungal activities, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGWYWSJGKOLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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